

# Introduction: A Versatile Halogenated Phenol in Modern Synthesis

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## Compound of Interest

Compound Name: 3-Bromo-2-chlorophenol

Cat. No.: B1276391

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**3-Bromo-2-chlorophenol** is a disubstituted phenol that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic placement of bromine, chlorine, and hydroxyl functional groups on a benzene ring offers a unique combination of reactivity and steric influence, making it a valuable intermediate for targeted molecular design. For drug development professionals, understanding the precise physicochemical properties of this compound is not merely an academic exercise; it is fundamental to optimizing reaction conditions, predicting molecular interactions, and ultimately, designing novel therapeutic agents.

Notably, **3-Bromo-2-chlorophenol** serves as a key precursor in the synthesis of advanced therapeutics, including inhibitors of the PD-1/PD-L1 pathway, which are at the forefront of cancer immunotherapy.<sup>[1]</sup> It has also been utilized in the development of dual inhibitors for the D2 dopamine and dopamine transporter (DAT) receptors, targeting complex neurological disorders like schizophrenia.<sup>[1]</sup> This guide provides a comprehensive analysis of its core properties, experimental methodologies for their determination, and insights into its safe handling and application.

Caption: Chemical Structure of **3-Bromo-2-chlorophenol**.

## Core Physicochemical Properties

The utility of a chemical intermediate is defined by its physical and chemical characteristics. These properties govern its solubility, reactivity, and behavior in both laboratory and biological systems. The key physicochemical data for **3-Bromo-2-chlorophenol** are summarized below.

Property	Value	Source
CAS Number	863870-87-5; 66024-94-0	[2][3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrClO	[3]
Molecular Weight	207.45 g/mol	[3]
Appearance	White powder, lumps, or fused solid	[4]
Melting Point	60 °C	[2]
Boiling Point	246.1 ± 20.0 °C (Predicted)	[2]
Density	1.788 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
pKa	7.53 ± 0.10 (Predicted)	[2]
Flash Point	102.7 °C	
XLogP3 (LogP)	2.9	[3][5]
Storage Conditions	Room Temperature, Inert Atmosphere	[2][5]

## Field Insights:

- **pKa:** The predicted pKa of 7.53 indicates that **3-Bromo-2-chlorophenol** is a weak acid, typical for a phenol.[2] In a drug discovery context, this value is critical for understanding the ionization state of the molecule at physiological pH (around 7.4). At this pH, a significant portion of the molecules will exist in their deprotonated, phenoxide form, which can influence solubility, membrane permeability, and receptor binding interactions.
- **LogP:** A LogP value of 2.9 suggests a moderate degree of lipophilicity.[3][5] This is often a desirable characteristic in drug candidates, as it represents a balance between aqueous solubility for formulation and distribution in the bloodstream, and lipid solubility for crossing cellular membranes to reach the target site.
- **Melting Point:** The sharp melting point of 60 °C is an important indicator of purity.[2] In a laboratory setting, a broad melting range would suggest the presence of impurities,

necessitating further purification before use in sensitive synthetic steps.

## Spectroscopic Profile: A Structural Verification Guide

While publicly accessible, peer-reviewed spectra for **3-Bromo-2-chlorophenol** are not abundant, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for researchers to verify the identity and purity of the compound after synthesis or purchase.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

In a typical deuterated solvent like CDCl<sub>3</sub>, the <sup>1</sup>H NMR spectrum would display signals corresponding to the three aromatic protons.

- **Aromatic Region (δ 6.8-7.5 ppm):** Three distinct signals are expected. The proton ortho to the hydroxyl group will likely appear as a doublet. The other two protons will exhibit coupling to each other (meta coupling, small J-value) and potentially to the other proton, resulting in a doublet of doublets or a triplet-like pattern depending on the coupling constants. The electron-withdrawing effects of the chlorine and bromine atoms will generally shift the signals downfield compared to unsubstituted phenol.

### Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides a fingerprint of the functional groups present.

- **O-H Stretch:** A broad absorption band is expected in the region of 3200-3600 cm<sup>-1</sup>, characteristic of the hydroxyl group's stretching vibration.
- **C-H Aromatic Stretch:** Sharp peaks will appear just above 3000 cm<sup>-1</sup>.
- **C=C Aromatic Stretch:** Several sharp bands are expected in the 1450-1600 cm<sup>-1</sup> region.
- **C-O Stretch:** A strong band around 1200-1260 cm<sup>-1</sup> will indicate the C-O bond of the phenol.
- **C-Br and C-Cl Stretches:** These will appear in the fingerprint region, typically below 800 cm<sup>-1</sup>, and can be used for confirmation but are often complex.

## Mass Spectrometry (Predicted)

Mass spectrometry is definitive for determining molecular weight and elemental composition.

- **Molecular Ion Peak ( $M^+$ ):** The exact mass is 205.91341 Da.[\[3\]](#)[\[5\]](#)
- **Isotopic Pattern:** The presence of both bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) and chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) will create a highly characteristic isotopic cluster for the molecular ion. The spectrum will show peaks at  $M$ ,  $M+2$ , and  $M+4$ , with relative intensities that are a convolution of the individual halogen patterns, providing unambiguous confirmation of the compound's elemental formula.

## Experimental Protocols for Property Determination

To ensure scientific integrity, the methods used to determine key physicochemical properties must be robust and reproducible.

### Protocol 1: Melting Point Determination via Capillary Method

This protocol provides a reliable means to assess the purity and identity of a solid sample.

**Causality:** The melting point is a colligative property that is depressed and broadened by impurities. A sharp, narrow melting range (typically  $<1^\circ\text{C}$ ) that matches the literature value is a strong indicator of high purity.

**Methodology:**

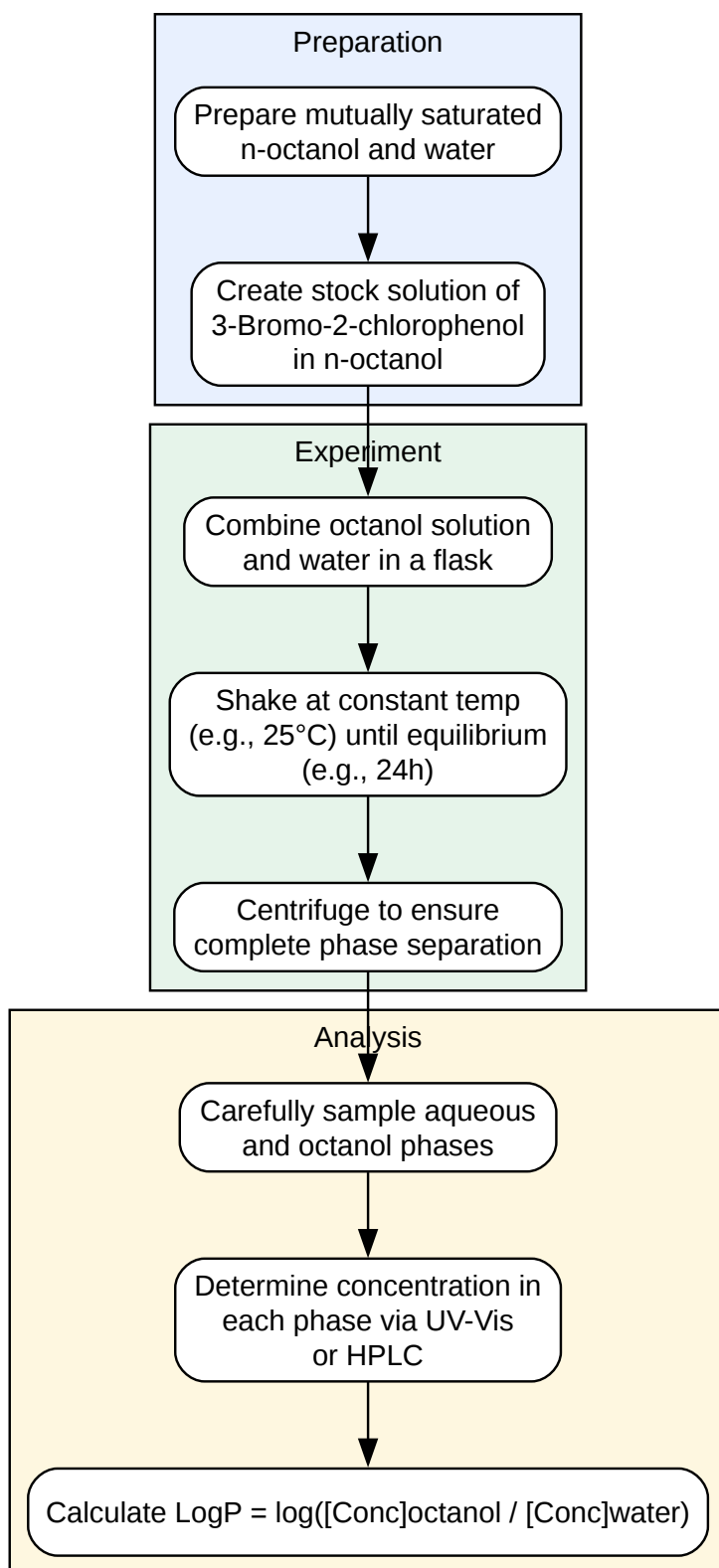
- **Sample Preparation:** Finely powder a small amount of dry **3-Bromo-2-chlorophenol**.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary into a calibrated digital melting point apparatus.
- **Measurement:**

- Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (60 °C).
- Once within 10-15 °C of the expected value, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
- Data Recording: Record the temperature at which the first liquid appears ( $T_1$ ) and the temperature at which the last solid melts ( $T_2$ ). The melting range is  $T_1 - T_2$ .

## Protocol 2: LogP Determination via Shake-Flask Method (OECD 107)

This protocol is the gold standard for measuring the octanol-water partition coefficient, a critical parameter in drug design.

Causality: The LogP value quantifies the differential solubility of a compound in a non-polar solvent (n-octanol, mimicking lipid bilayers) and a polar solvent (water). This value is directly correlated with a drug's ability to passively diffuse across biological membranes.



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Caption: Workflow for LogP Determination by the Shake-Flask Method.

## Safety, Handling, and Storage

Proper handling of halogenated phenols is paramount for laboratory safety. **3-Bromo-2-chlorophenol** is classified as hazardous and requires careful management.<sup>[3]</sup>

### GHS Hazard Classification

Hazard Class	Code	Statement	Source
Skin Corrosion/Irritation	H315	Causes skin irritation	<sup>[3]</sup>
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	<sup>[3]</sup>
Specific Target Organ Toxicity	H335	May cause respiratory irritation	<sup>[3]</sup>

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.<sup>[6][7]</sup>
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.<sup>[6]</sup>
  - Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat. Avoid exposing open cuts or abraded skin.<sup>[6][8]</sup>
  - Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.<sup>[6]</sup>
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.<sup>[6]</sup>

## Storage

- Store in a tightly closed container in a dry, well-ventilated place.<sup>[6]</sup>

- For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2][5]

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## References

- 1. Page loading... [wap.guidechem.com]
- 2. 3-Bromo-2-chlorophenol CAS#: 863870-87-5 [m.chemicalbook.com]
- 3. 3-Bromo-2-chlorophenol | C<sub>6</sub>H<sub>4</sub>BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-chlorophenol, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-Bromo-3-chlorophenol | lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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